O1-tert-butyl O3-methyl (3S)-3-methylpyrrolidine-1,3-dicarboxylate O1-tert-butyl O3-methyl (3S)-3-methylpyrrolidine-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13791378
InChI: InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-6-12(4,8-13)9(14)16-5/h6-8H2,1-5H3/t12-/m0/s1
SMILES: CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol

O1-tert-butyl O3-methyl (3S)-3-methylpyrrolidine-1,3-dicarboxylate

CAS No.:

Cat. No.: VC13791378

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

O1-tert-butyl O3-methyl (3S)-3-methylpyrrolidine-1,3-dicarboxylate -

Specification

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name 1-O-tert-butyl 3-O-methyl (3S)-3-methylpyrrolidine-1,3-dicarboxylate
Standard InChI InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-6-12(4,8-13)9(14)16-5/h6-8H2,1-5H3/t12-/m0/s1
Standard InChI Key AUABPENEDJXJQH-LBPRGKRZSA-N
Isomeric SMILES C[C@@]1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC
SMILES CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC
Canonical SMILES CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a five-membered pyrrolidine ring with a (3S)-configured methyl group at the 3-position. The 1-position is substituted with a tert-butyloxycarbonyl (Boc) group, while the 3-position bears a methyl ester (Figure 1). This arrangement confers both steric bulk and hydrolytic stability, making it suitable for stepwise synthetic modifications .

Stereochemical Considerations

The (3S) stereochemistry is critical for its interaction with chiral biological targets. Computational models predict that the methyl group’s orientation influences the compound’s conformational flexibility, potentially affecting its reactivity in asymmetric synthesis .

Synthesis and Manufacturing

Key Reaction Conditions

  • Temperature: Reactions typically proceed at 0–25°C to minimize racemization.

  • Catalysts: Palladium or organocatalysts may enhance enantioselectivity .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₁NO₄
Molecular Weight243.3 g/mol
Purity≥97%
SolubilitySoluble in DMSO, THF
Storage Conditions-20°C, inert atmosphere

The compound’s ester groups contribute to moderate lipophilicity (logP ≈ 1.8), favoring solubility in organic solvents over aqueous media .

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s Boc and methyl ester groups make it a strategic intermediate in drug discovery. For example, in the synthesis of kinase inhibitors, the Boc group is selectively deprotected to introduce amine functionalities, while the methyl ester undergoes hydrolysis to carboxylic acids for further coupling .

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Differences
Methyl N-Boc-(S)-piperidine-3-carboxylate88466-76-6Six-membered piperidine ring
1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate1895054-24-6Four-membered azetidine ring

The pyrrolidine core in O1-tert-butyl O3-methyl (3S)-3-methylpyrrolidine-1,3-dicarboxylate offers a balance between ring strain and conformational flexibility, distinguishing it from larger (piperidine) or smaller (azetidine) analogs .

Future Research Directions

Unanswered Questions

  • Biological Activity: Screening for kinase or protease inhibition could reveal therapeutic potential.

  • Synthetic Optimization: Developing catalytic asymmetric methods to improve yield and enantiomeric excess.

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